molecular formula C12H14Cl3O3PS B1233760 Phosphorothioic acid, O-[2-chloro-1-(2,5-dichlorophenyl)ethenyl] O,O-diethyl ester

Phosphorothioic acid, O-[2-chloro-1-(2,5-dichlorophenyl)ethenyl] O,O-diethyl ester

Cat. No. B1233760
M. Wt: 375.6 g/mol
InChI Key: QCKIOHMRUZJYQZ-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Akton is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III.

Scientific Research Applications

  • Toxicology Studies : A case report detailed the toxicologic outcomes following ingestion of a compound including phosphorothioic acid, revealing insights into its biochemical effects and the clinical course of poisoning (Osterloh, Lotti, & Pond, 1983).

  • Agricultural Applications : Research has shown that certain phosphorothioate esters effectively control specific nematode populations in agriculture, impacting seed production in centipede grass (Johnson, 1970).

  • Chemical Kinetics and Mechanisms : A study examined the kinetic isotope effects in the methanolyses of several phosphorothioate esters, providing insight into the reaction mechanisms of these compounds (Maxwell, Neverov, & Brown, 2005).

  • Detection in Food Products : Research has identified the presence of certain phosphorothioate esters, including O,O-diethyl-O-(2,5-dichlorophenyl) phosphorothioate, in meat fat, indicating the importance of monitoring these compounds in food safety (Luke & Dahl, 1976).

  • Comparative Hydrolysis Reactions : A study compared the hydrolysis reactions of phosphorothioate and phosphate esters, analyzing the thermodynamic aspects and mechanistic implications of these reactions (Purcell & Hengge, 2005).

  • Organophosphate Fragmentation Mechanisms : Research on the mass spectra of organophosphorus esters, including phosphorothioates, provided insights into their decomposition pathways and fragmentation mechanisms (Pritchard, 1970).

  • Esterification Processes : Studies on the preparation of esters, including those of phosphoric acid, offer insights into synthetic methods and reaction mechanisms relevant to phosphorothioate chemistry (Mitsunobu & Yamada, 1967).

properties

Product Name

Phosphorothioic acid, O-[2-chloro-1-(2,5-dichlorophenyl)ethenyl] O,O-diethyl ester

Molecular Formula

C12H14Cl3O3PS

Molecular Weight

375.6 g/mol

IUPAC Name

[(Z)-2-chloro-1-(2,5-dichlorophenyl)ethenoxy]-diethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H14Cl3O3PS/c1-3-16-19(20,17-4-2)18-12(8-13)10-7-9(14)5-6-11(10)15/h5-8H,3-4H2,1-2H3/b12-8-

InChI Key

QCKIOHMRUZJYQZ-WQLSENKSSA-N

Isomeric SMILES

CCOP(=S)(OCC)O/C(=C\Cl)/C1=C(C=CC(=C1)Cl)Cl

Canonical SMILES

CCOP(=S)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl

Pictograms

Acute Toxic

synonyms

Akton

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphorothioic acid, O-[2-chloro-1-(2,5-dichlorophenyl)ethenyl] O,O-diethyl ester
Reactant of Route 2
Phosphorothioic acid, O-[2-chloro-1-(2,5-dichlorophenyl)ethenyl] O,O-diethyl ester
Reactant of Route 3
Phosphorothioic acid, O-[2-chloro-1-(2,5-dichlorophenyl)ethenyl] O,O-diethyl ester
Reactant of Route 4
Phosphorothioic acid, O-[2-chloro-1-(2,5-dichlorophenyl)ethenyl] O,O-diethyl ester
Reactant of Route 5
Phosphorothioic acid, O-[2-chloro-1-(2,5-dichlorophenyl)ethenyl] O,O-diethyl ester
Reactant of Route 6
Reactant of Route 6
Phosphorothioic acid, O-[2-chloro-1-(2,5-dichlorophenyl)ethenyl] O,O-diethyl ester

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